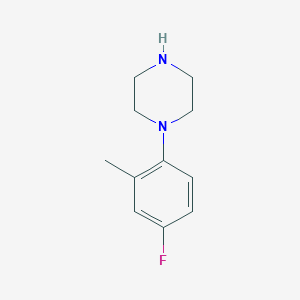

1-(4-Fluoro-2-methylphenyl)piperazine

Description

Overview of Piperazine-Containing Chemical Entities in Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern drug discovery. mdpi.com Its prevalence in a wide array of approved drugs stems from its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a molecule. mdpi.com The piperazine moiety is often used as a basic and hydrophilic group to optimize properties like solubility and bioavailability. mdpi.com

This versatile structure serves as a linker or a core component in compounds designed to interact with various biological targets. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. researchgate.net The adaptability of the piperazine ring allows medicinal chemists to systematically modify its structure to fine-tune the biological activity and selectivity of drug candidates. nih.gov

Rationale for Investigating 1-(4-Fluoro-2-methylphenyl)piperazine in Preclinical Studies

The investigation into this compound is largely driven by its role as a key structural component in the development of potent and selective neurokinin-1 (NK1) receptor antagonists. researchgate.netnih.gov The NK1 receptor is implicated in various physiological and pathological processes, including pain, inflammation, and mood disorders. One notable derivative of the title compound is Vestipitant, a potent and selective NK1 receptor antagonist that has undergone preclinical evaluation. researchgate.netnih.gov

The specific substitution pattern of the phenyl ring in this compound—a fluorine atom at the 4-position and a methyl group at the 2-position—is a result of structure-activity relationship (SAR) studies aimed at maximizing in vitro affinity for the target receptor while optimizing pharmacokinetic properties. researchgate.netnih.gov The fluorination of drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.

Furthermore, the broader class of fluorophenylpiperazines is utilized as versatile building blocks in the synthesis of novel compounds with potential therapeutic applications beyond neuroscience, such as antimicrobial agents. researchgate.net This highlights the compound's utility as a foundational scaffold for creating diverse chemical libraries for drug discovery programs.

Scope and Objectives of Academic Research Endeavors on the Chemical Compound

Academic research focused on this compound and its analogues primarily aims to:

Synthesize and characterize novel derivatives: A key objective is the chemical synthesis of new molecules that incorporate the this compound core. This involves developing efficient and scalable synthetic routes. rsc.org

Explore structure-activity relationships (SAR): Researchers systematically modify the structure of the parent compound to understand how different chemical groups influence its biological activity. This knowledge is crucial for designing more potent and selective drug candidates. researchgate.net

Evaluate pharmacological profiles: Preclinical studies are conducted to determine the in vitro and in vivo pharmacological properties of new derivatives. This includes assessing their binding affinity to specific receptors and their functional effects in biological assays. nih.govnih.govnih.gov

Develop novel therapeutic agents: The ultimate goal of this research is to identify and develop new drug candidates for a variety of diseases. For instance, derivatives of this compound have been investigated for their potential as antipsychotics and agents targeting various serotonin (B10506) receptors. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQGSYVHVJZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Historical Development of Synthetic Approaches to 1-(4-Fluoro-2-methylphenyl)piperazine

The early methods for the synthesis of N-arylpiperazines, including structures analogous to this compound, were predominantly based on the direct reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or its derivatives. This classical approach, while straightforward, often required harsh reaction conditions, such as high temperatures and extended reaction times, and was frequently hampered by the formation of side products, leading to modest yields. nih.gov The scope of these early methods was also limited by the availability of the substituted anilines.

Another historical approach involved the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. wikipedia.org While effective for some substrates, the Ullmann condensation traditionally required stoichiometric amounts of copper, high-boiling polar solvents, and elevated temperatures, often exceeding 210°C. wikipedia.org These demanding conditions limited its broad applicability and were often incompatible with sensitive functional groups.

Contemporary Methodologies for the Chemical Synthesis of this compound

The landscape of N-arylpiperazine synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of carbon-nitrogen bonds under milder conditions and with greater functional group tolerance compared to historical methods. nih.gov The synthesis of this compound via this route typically involves the coupling of piperazine (B1678402) with 1-bromo-4-fluoro-2-methylbenzene or 1-chloro-4-fluoro-2-methylbenzene in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Reductive amination represents another key contemporary strategy. While more commonly used for N-alkylation, it can be adapted for the synthesis of N-arylpiperazines, particularly in the construction of more complex molecules where the piperazine moiety is introduced onto a pre-existing aromatic aldehyde or ketone.

The table below summarizes typical contemporary methods for the synthesis of this compound.

| Method | Aryl Halide | Amine | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Buchwald-Hartwig Amination | 1-bromo-4-fluoro-2-methylbenzene | Piperazine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene (B28343) | 100 | High |

| Buchwald-Hartwig Amination | 1-chloro-4-fluoro-2-methylbenzene | Piperazine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | Good |

Strategies for Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, particularly when the piperazine ring is substituted, creating a chiral center. Asymmetric synthesis of chiral piperazines can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, and catalytic asymmetric methods. rsc.orgnih.gov

For instance, chiral 2-methylpiperazines can be synthesized from chiral amino acids or through the diastereoselective or enantioselective hydrogenation of corresponding pyrazines or pyrazinones. dicp.ac.cnacs.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cn Iridium-catalyzed asymmetric hydrogenation of activated pyrazines is another facile method to obtain chiral piperazines with high enantiomeric excess. acs.org

Novel Catalytic Approaches in Synthesis

Recent advancements in catalysis have introduced novel approaches to N-arylpiperazine synthesis. Photoredox catalysis, for example, has emerged as a powerful tool for the formation of C-N bonds under mild, visible-light-mediated conditions. mdpi.com This methodology can offer a greener alternative to traditional palladium-catalyzed reactions.

Furthermore, the development of more sophisticated and highly active palladium catalysts and ligands continues to expand the scope and efficiency of the Buchwald-Hartwig amination. These next-generation catalysts can facilitate the coupling of challenging substrates, such as sterically hindered aryl chlorides, at lower catalyst loadings and temperatures.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the synthesis of this compound, particularly via the Buchwald-Hartwig amination, is crucial for maximizing yield and purity while minimizing costs. Key parameters for optimization include the choice of palladium precursor, ligand, base, solvent, and reaction temperature.

For the coupling of piperazine with 1-halo-4-fluoro-2-methylbenzene, the selection of the phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy in promoting the amination of aryl chlorides and bromides. The choice of base is also important, with common options including sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The solvent can significantly influence the reaction rate and yield, with ethereal solvents like dioxane and toluene being commonly employed.

The table below illustrates the effect of different ligands and bases on the yield of a model Buchwald-Hartwig amination reaction.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 85 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 88 |

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable manufacturing processes. Key areas of focus include the use of less hazardous solvents, minimizing energy consumption, and reducing waste.

One approach is the use of greener solvents. While toluene and dioxane are effective, research is ongoing into the use of more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). biotage.com Solvent-free reaction conditions, where feasible, represent an even more environmentally friendly option. nih.gov

Minimizing the number of synthetic steps and employing catalytic rather than stoichiometric reagents are also core tenets of green chemistry. The high efficiency of modern catalytic methods like the Buchwald-Hartwig amination contributes to a greener process compared to older, less efficient synthetic routes. Furthermore, the development of catalysts that can operate in aqueous media or be easily recycled can significantly reduce the environmental impact of the synthesis. rsc.org

Scale-Up Considerations for Laboratory Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, key considerations include catalyst cost and removal, reaction exotherms, and the handling of potentially pyrophoric reagents like phosphine ligands and strong bases.

The cost of palladium catalysts can be a significant factor in large-scale production. Therefore, minimizing catalyst loading through careful optimization is crucial. gd3services.com The removal of residual palladium from the final product to meet stringent regulatory limits for pharmaceuticals is another critical aspect, often requiring specialized purification techniques.

Managing the heat generated during the reaction (exotherm) is a major safety concern on a large scale. Proper reactor design and cooling systems are essential to control the reaction temperature and prevent runaway reactions. The handling of air- and moisture-sensitive reagents also requires specialized equipment and procedures to ensure safety and reaction efficiency.

Finally, process optimization for scale-up involves not only maximizing yield but also ensuring batch-to-batch consistency and developing robust and reliable work-up and isolation procedures. pharmafeatures.com

Structure Activity Relationship Sar Studies and Analogue Design

Exploration of the Pharmacophore of 1-(4-Fluoro-2-methylphenyl)piperazine

The pharmacophore of this compound consists of several key features that are essential for its biological activity. Arylpiperazine moieties are common in molecules targeting G-protein coupled receptors (GPCRs) and transporters. The core components of its pharmacophore include:

The Aryl Group (4-Fluoro-2-methylphenyl): This group is critical for defining the compound's selectivity and affinity for its biological targets. The electronic properties and substitution pattern of this ring significantly influence binding. The 4-fluoro and 2-methyl substituents create a specific electronic and steric profile that can enhance interactions with receptor pockets.

The Piperazine (B1678402) Ring: This heterocyclic moiety is a versatile scaffold in medicinal chemistry. nih.gov It often serves as a linker to position pharmacophoric groups in the correct orientation for target interaction. nih.gov Furthermore, its basic nitrogen atom (N4) is a common site for substitution, allowing for the introduction of various functionalities to modulate activity and physicochemical properties. The piperazine ring's conformational flexibility also plays a role in adopting the optimal geometry for receptor binding.

The N1-Aryl Linkage: The direct connection between the phenyl ring and the piperazine nitrogen (N1) is a defining characteristic of this class of compounds. This linkage establishes the spatial relationship between the aromatic system and the rest of the molecule.

In the context of neurokinin-1 (NK1) receptor antagonists, the C-phenylpiperazine structure, an isomer of the N-phenylpiperazine, was explored to maximize in vitro affinity and optimize pharmacokinetic profiles. researchgate.net This highlights the importance of the spatial arrangement of the phenyl and piperazine components.

Systematic Derivatization and Analogue Synthesis Based on the Chemical Compound

Systematic derivatization of the this compound scaffold is a key strategy for exploring the SAR and developing new drug candidates. This involves modifying specific parts of the molecule to observe the effects on biological activity.

Alterations to the phenyl ring and its substituents are critical for fine-tuning receptor affinity and selectivity. Research on related fluorophenylpiperazine-containing molecules has shown that the presence and position of a halogen on the phenyl ring can be essential for inhibitory effects. frontiersin.orgpolyu.edu.hk

Key modifications include:

Position of Substituents: Moving the fluoro or methyl groups to other positions on the phenyl ring can drastically alter the molecule's interaction with its target. For example, in a series of equilibrative nucleoside transporter (ENT) inhibitors, the position of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Nature of Substituents: Replacing the fluorine atom with other halogens (e.g., chlorine, bromine) or with electron-donating/withdrawing groups can modulate the electronic nature of the ring and its binding properties. Similarly, changing the methyl group to other alkyl groups or functional groups can probe steric and hydrophobic requirements of the binding site.

The N4 nitrogen of the piperazine ring is the most common site for modification. This allows for the introduction of a wide variety of substituents to explore different chemical spaces and target interactions. The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule. nih.gov

Common derivatization strategies at this position include:

Alkylation and Arylation: Introducing alkyl chains, aryl groups, or aralkyl groups can significantly impact potency and selectivity.

Coupling to other Heterocycles: Linking the piperazine to other heterocyclic systems is a common strategy to create hybrid molecules with potentially novel or enhanced activities. For example, derivatives have been synthesized by coupling the piperazine moiety to benzoxazole, quinoxaline, and benzimidazole scaffolds. nih.gov

The table below illustrates examples of N4-substitutions on a related 1-(phenyl)piperazine core and their intended biological targets.

| N4-Substituent | Core Structure | Target/Activity Class |

| 2-Pyrimidinyl | alpha-(4-fluorophenyl)-piperazinebutanol | Atypical antipsychotic nih.gov |

| (4-Aryl-diazenyl) | 1-(4-fluorophenyl)piperazine (B120373) | Triazenes researchgate.net |

| (Acetyl-thiazolidine-2,4-dione) | Norfloxacin-piperazine | Antimicrobial mdpi.com |

| (Propylsulfonyl) | Cycloalkyl-methyl-benzamide | Glycine Transporter-1 Inhibitor researchgate.net |

To constrain the conformation of the piperazine ring and present substituents in a more rigid orientation, medicinal chemists may incorporate it into bridged or fused ring systems. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to a receptor. An example of such a strategy in related compounds involves inserting the piperazine ring into a 3,6-diazabicyclo[3.1.1]heptane system. nih.gov These more complex structures can provide a better fit for specific receptor topographies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can predict the activity of newly designed compounds and guide further synthesis.

A typical QSAR study involves:

Data Set: A series of analogues with measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each analogue. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. openpharmaceuticalsciencesjournal.com

For piperazine derivatives, QSAR studies have shown that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) can be significantly correlated with inhibitory activity. mdpi.com A robust QSAR model for renin inhibitors based on piperazine and keto piperazine derivatives found that constitutional descriptors like the number of double bonds and oxygen atoms played a vital role in ligand binding. openpharmaceuticalsciencesjournal.com

The following table provides a hypothetical example of data used in a QSAR study for a series of analogues.

| Analogue | Modification | LogP | Molar Refractivity (MR) | Biological Activity (pIC50) |

| 1 | Parent Compound | 2.8 | 55.2 | 7.5 |

| 2 | 2-CH3 -> 2-C2H5 | 3.2 | 59.8 | 7.3 |

| 3 | 4-F -> 4-Cl | 3.1 | 57.1 | 7.8 |

| 4 | N4-H -> N4-CH3 | 3.0 | 59.9 | 7.1 |

Computational Chemistry Approaches to Predict Biological Activity of Derivatives

Computational chemistry provides powerful tools to understand the behavior of molecules at an atomic level and to predict their biological activity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the structural and electronic properties of this compound and its derivatives. researchgate.net These calculations can determine the most stable conformation of the molecule, analyze its frontier molecular orbitals (HOMO and LUMO) to assess chemical reactivity, and generate molecular electrostatic potential (MEP) maps. researchgate.netmdpi.com MEP maps are particularly useful as they identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for non-covalent interactions with a biological target. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net A 3D model of the target protein is used to "dock" the designed analogues into the active site. The docking process calculates a binding score that estimates the binding affinity. This approach helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Molecular docking was used to analyze the binding site of a related fluorophenylpiperazine analogue in the equilibrative nucleoside transporter 1 (ENT1), suggesting its binding site may differ from other conventional inhibitors. frontiersin.orgpolyu.edu.hk This predictive power allows for the rational design of new derivatives with improved binding affinity before they are synthesized.

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound-containing ligands like Vestipitant, docking simulations are instrumental in visualizing and understanding their interaction with the binding site of the target receptor, such as the NK1 receptor.

While specific molecular docking studies detailing the binding mode of this compound itself are not extensively detailed in publicly available literature, the methodology is a standard in drug design. Such simulations would utilize a high-resolution 3D structure of the NK1 receptor, which is a G-protein coupled receptor (GPCR). The ligand is then placed into the putative binding pocket, and a scoring function is used to estimate the binding affinity for various poses.

Based on SAR data for related NK1 antagonists, a docking simulation for a Vestipitant-like compound would likely show key interactions:

Ionic Interaction: The basic nitrogen of the piperazine ring is hypothesized to form an ionic bond with a conserved acidic residue (e.g., Aspartate or Glutamate) within the transmembrane domain of the GPCR.

Hydrophobic Interactions: The 4-fluoro-2-methylphenyl group would likely occupy a hydrophobic pocket, with the methyl and fluoro substituents making van der Waals contacts with nonpolar amino acid residues. The fluorine atom may also participate in specific halogen bonding.

Hydrogen Bonding: Other parts of the molecule, such as the amide group in Vestipitant, would be critical for forming hydrogen bonds that further stabilize the ligand-receptor complex.

The typical workflow and objectives of such a docking study are outlined in the table below.

| Step | Description | Objective |

| 1. Receptor Preparation | Obtain a 3D crystal structure or homology model of the target receptor (e.g., NK1). Prepare the structure by adding hydrogens, assigning charges, and defining the binding site. | To create a realistic and computationally ready model of the biological target. |

| 2. Ligand Preparation | Generate a 3D conformation of the ligand (e.g., Vestipitant). Assign proper atom types and charges. | To prepare the small molecule for docking, ensuring its stereochemistry and ionization state are correct. |

| 3. Docking Simulation | Place the ligand into the defined binding pocket of the receptor using a docking algorithm. The program samples various orientations and conformations. | To predict the most likely binding pose(s) of the ligand within the receptor's active site. |

| 4. Scoring and Analysis | Evaluate each pose using a scoring function to estimate binding affinity (e.g., kcal/mol). Analyze the top-ranked poses for key intermolecular interactions. | To identify the most stable binding mode and understand the specific atomic interactions (hydrogen bonds, hydrophobic contacts) that mediate binding. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a ligand like this compound bound to its receptor, MD simulations provide insights that are inaccessible through static docking studies. They can reveal the stability of the predicted binding pose, characterize the flexibility of the ligand and receptor, and elucidate the mechanism of receptor activation or inhibition. frontiersin.org

No specific MD simulation studies have been published for this compound or Vestipitant. However, the application of this technique would be a logical step in its computational characterization. An MD simulation would typically start with the best-docked pose of the ligand-receptor complex embedded in a simulated cell membrane and water environment. mdpi.com The simulation then calculates the forces on every atom and integrates Newton's laws of motion to model their movement over a period of nanoseconds to microseconds. frontiersin.org

Potential insights that could be gained from MD simulations of this system include:

Binding Stability: Confirming whether the binding pose predicted by docking is stable over time or if the ligand shifts to an alternative conformation.

Conformational Changes: Observing how the binding of the ligand induces or stabilizes specific conformations of the receptor, which is key to its antagonist function.

Role of Water: Analyzing the role of individual water molecules in mediating interactions between the ligand and the receptor.

Binding Free Energy: Using advanced computational methods (e.g., MM/PBSA or free energy perturbation) to calculate a more accurate estimate of the binding affinity.

The table below summarizes the potential contributions of MD simulations to understanding the compound's mechanism of action.

| Simulation Analysis | Potential Insights |

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand's position in the binding site and the overall receptor structure over the simulation time. frontiersin.org |

| Root Mean Square Fluctuation (RMSF) | Identifies which parts of the ligand and which receptor residues are flexible or rigid, highlighting key areas of interaction. |

| Interaction Analysis | Tracks the persistence of hydrogen bonds, ionic interactions, and hydrophobic contacts throughout the simulation, revealing the most critical interactions for stable binding. |

| Principal Component Analysis (PCA) | Reveals the large-scale collective motions of the receptor, showing how ligand binding might alter its overall dynamics and prevent the conformational changes necessary for activation. |

Conformational Analysis of this compound and its Analogues

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative stabilities. For flexible molecules like those containing a piperazine ring, understanding the preferred conformation is essential, as only a specific shape (the "bioactive conformation") may be able to bind effectively to the biological target. nih.gov

The piperazine ring typically exists in a chair conformation to minimize steric strain. For a 2-substituted piperazine like this compound, the large aryl substituent will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The orientation of the 4-fluoro-2-methylphenyl group relative to the piperazine ring is also a key conformational feature.

The importance of conformation is explicitly demonstrated in studies of Vestipitant and its analogues. nih.gov The high potency of Vestipitant is not just due to its chemical composition but also its precise three-dimensional structure, which allows it to fit optimally into the NK1 receptor's binding pocket. researchgate.net Research on conformationally restricted analogues, where the molecule's flexibility is reduced by introducing additional rings or bulky groups, helps to pinpoint the exact geometry required for activity. When a rigid analogue shows high potency, it provides strong evidence that its fixed shape mimics the bioactive conformation of the more flexible parent molecule. nih.gov

| Conformational Feature | Significance for Biological Activity |

| Piperazine Ring Conformation | A low-energy chair conformation is expected. The orientation of substituents (axial vs. equatorial) is critical for proper positioning within the receptor. |

| Aryl Group Orientation | The torsional angle between the piperazine ring and the 4-fluoro-2-methylphenyl group determines the spatial projection of the substituents, affecting hydrophobic and potential halogen-bond interactions. |

| Equatorial Preference | The bulky 4-fluoro-2-methylphenyl group is expected to favor an equatorial position on the piperazine chair to maximize stability. |

| Stereochemistry at C2 | The (S)-configuration is crucial for the activity of Vestipitant, dictating the absolute 3D arrangement of the entire molecule and its fit within the chiral binding site of the receptor. |

In Vitro Pharmacological Profiling and Mechanistic Elucidation

Receptor Binding Affinity and Selectivity Studies of 1-(4-Fluoro-2-methylphenyl)piperazine

Comprehensive receptor binding affinity data (Ki values) for this compound across various neurotransmitter receptor subtypes are not specifically reported in the surveyed scientific literature.

No specific Ki values for the binding of this compound to serotonin (B10506) receptor subtypes such as 5-HT1A, 5-HT2A, or 5-HT2C have been identified in publicly accessible research.

Specific binding affinities of this compound for dopamine (B1211576) receptor subtypes D1, D2, and D3 are not available in the reviewed literature.

There is no specific information available regarding the binding affinity of this compound at α1 and α2 adrenergic receptors.

Data on the interaction of this compound with histamine (B1213489) receptors is not present in the surveyed scientific publications.

Interactions of this compound with other neurotransmitter receptor systems have not been detailed in the available literature.

Functional Assays of Receptor Agonism, Antagonism, and Inverse Agonism

Information from functional assays determining the activity of this compound as a potential agonist, antagonist, or inverse agonist at various neurotransmitter receptors is not available in the public domain. Such studies are crucial for understanding the pharmacological effects of a compound beyond its binding affinity.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery. Arylpiperazine derivatives, as a chemical class, are widely recognized for their activity as ligands for various aminergic GPCRs, including serotonin, dopamine, and adrenergic receptors. nih.gov These interactions can be complex, with compounds acting as agonists, antagonists, or allosteric modulators, the latter of which bind to a site distinct from the primary (orthosteric) binding pocket to modulate the receptor's response to its endogenous ligand. nih.govnih.gov

Despite the general association of arylpiperazines with GPCRs, a comprehensive search of the scientific literature reveals a lack of specific data on the binding affinity, functional activity (e.g., agonism or antagonism), or allosteric modulatory effects of this compound at any specific GPCR. While studies on structurally related fluorinated phenylpiperazines have reported activities at receptors such as the α1d-adrenergic receptor and the CCR5 receptor, direct extrapolation of these findings to the compound is not scientifically rigorous without dedicated experimental validation. mdpi.comnih.gov Therefore, the precise profile of this compound in modulating GPCR signaling pathways remains to be elucidated through future research.

Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels (LGICs) are another critical class of transmembrane proteins that mediate rapid synaptic transmission. These channels, which include nicotinic acetylcholine (B1216132) (nACh), GABA-A, and glutamate (B1630785) receptors, are important targets for pharmacological intervention.

Currently, there is a notable absence of published research specifically investigating the modulatory effects of this compound on any ligand-gated ion channels. While the broader class of piperazine-containing compounds has been shown to interact with various LGICs, including metabotropic glutamate receptors and GABA-A receptors, no direct experimental evidence is available for this particular molecule. bohrium.comrsc.org Consequently, its capacity to modulate the activity of nAChRs, GABA-A receptors, glutamate receptors, or other LGICs is unknown and awaits empirical investigation.

Enzyme Inhibition and Activation Studies

The interaction of a compound with metabolic enzymes is a key determinant of its pharmacokinetic and pharmacodynamic properties. This section explores the potential of this compound to inhibit or activate two crucial enzyme families: monoamine oxidases and cytochrome P450s.

Monoamine Oxidase (MAO) Inhibition Profiling

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862). Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by several antidepressant and anti-Parkinson's disease medications.

A review of the available scientific literature indicates that there are no specific studies that have evaluated the in vitro inhibitory activity of this compound against either MAO-A or MAO-B. However, research on structurally similar compounds provides some context. For instance, certain biphenylpiperazine derivatives and pyridazinones incorporating a (2-fluorophenyl)piperazine moiety have demonstrated potent and selective inhibition of MAO-B. bohrium.comnih.gov Additionally, N-methyl-piperazine chalcones bearing trifluoromethyl and fluoro substituents have also been identified as selective MAO-B inhibitors. nih.gov These findings suggest that the phenylpiperazine scaffold, particularly with fluorine substitution, can be conducive to MAO-B inhibition. Nevertheless, without direct experimental data, the MAO inhibitory profile of this compound remains undetermined.

Table 1: MAO Inhibition Profile of Structurally Related Phenylpiperazine Derivatives (for illustrative purposes)

| Compound Type | Target | Potency (IC50/Ki) | Selectivity |

| Biphenylpiperazine Derivative | MAO-B | 53 nM (IC50) | High for MAO-B |

| Pyridazinone with (2-fluorophenyl)piperazine | MAO-B | 0.013 µM (IC50) | High for MAO-B |

| N-methyl-piperazine chalcone (B49325) (trifluoromethyl-4-fluorinated) | MAO-B | 0.71 µM (IC50) | Selective for MAO-B |

Note: This table presents data for related compounds and not for this compound.

Cytochrome P450 (CYP) Enzyme Interactions (Metabolic Stability)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Interactions with CYP enzymes, such as inhibition or induction, can lead to significant drug-drug interactions and affect the metabolic stability and clearance of a compound.

Specific in vitro studies detailing the inhibitory or inductive potential of this compound on major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are not currently available in the public domain. The metabolic stability of this compound, which is a measure of its susceptibility to metabolism by enzymes like CYPs, has also not been reported. Therefore, its potential to be a victim or perpetrator of CYP-mediated drug interactions is unknown.

Neurotransmitter Reuptake Inhibition Profiling (e.g., SERT, NET, DAT)

The reuptake of neurotransmitters from the synaptic cleft by specific transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), is a primary mechanism for terminating their signaling. Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.

As with other aspects of its pharmacological profile, there is a lack of direct experimental data on the in vitro inhibitory activity of this compound at SERT, NET, or DAT. Consequently, its potency and selectivity as a neurotransmitter reuptake inhibitor have not been characterized.

Preclinical Pharmacological Investigations in Animal Models

Assessment of Central Nervous System (CNS) Activity in Rodent Models

There are no available studies on the CNS activity of 1-(4-Fluoro-2-methylphenyl)piperazine in rodent models.

Receptor Occupancy Studies in Vivo

No in vivo receptor occupancy studies for this compound have been published. This type of study is crucial for determining which neurotransmitter receptors the compound binds to in a living organism and at what concentrations, providing insight into its potential mechanism of action.

Microdialysis Studies of Neurotransmitter Release

Information regarding the effect of this compound on neurotransmitter release, which would be assessed through microdialysis studies, is not available in the public domain. These studies would typically measure the levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in specific brain regions following administration of the compound.

Behavioral Phenotyping in Specific Animal Models (e.g., locomotor activity, anxiety-like behaviors)

There is no published research on the behavioral effects of this compound in animal models. Such studies would involve assessing changes in spontaneous movement (locomotor activity) and behaviors indicative of anxiety (e.g., in elevated plus maze or open field tests) to characterize the compound's psychopharmacological profile.

Investigation of Specific Pharmacological Effects in Disease-Relevant Animal Models (e.g., models of depression, psychosis)

No studies have been published investigating the therapeutic potential of this compound in animal models of psychiatric disorders such as depression or psychosis. These investigations are essential for establishing preclinical proof-of-concept for a novel therapeutic agent.

Ex Vivo Analysis of Receptor Modulation and Enzyme Activity in Brain Tissues

There is no available data from ex vivo analyses of brain tissue from animals treated with this compound. These studies would typically follow in vivo drug administration and involve examining receptor binding or enzyme activity in dissected brain regions to further elucidate the compound's neurochemical effects.

Metabolic Pathways and Biotransformation Studies Preclinical Focus

In Vitro Metabolic Stability Assessment using Liver Microsomes and Hepatocytes

There is no publicly available information on the in vitro metabolic stability of 1-(4-Fluoro-2-methylphenyl)piperazine in either liver microsomes or hepatocytes. Standard preclinical assessments would typically involve incubating the compound with these liver preparations from various species (e.g., human, rat, mouse) to determine key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint). This data is crucial for predicting the compound's rate of elimination in the body. However, no such data tables or research findings for this compound have been reported in the scientific literature.

Elucidation of Metabolic Enzymes Involved in Biotransformation

There are no published studies that have investigated the specific enzymes responsible for the biotransformation of this compound. In preclinical drug development, identifying the cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) involved in a compound's metabolism is a critical step to predict potential drug-drug interactions. This is often achieved through experiments with recombinant human CYP enzymes or by using specific chemical inhibitors. The absence of such research for this compound means the enzymatic pathways for its metabolism are currently unknown.

Formation of Reactive Metabolites (if applicable)

An assessment of the potential for this compound to form reactive metabolites has not been reported in the available scientific literature. These studies are important for evaluating the potential for a compound to cause idiosyncratic drug-induced toxicity. Techniques such as trapping studies with glutathione (B108866) (GSH) are used to detect the formation of chemically reactive species. Without any published data, the potential for bioactivation of this compound to reactive intermediates remains undetermined.

Advanced Analytical Methodologies for Research on the Chemical Compound

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the selective separation and sensitive quantification of 1-(4-Fluoro-2-methylphenyl)piperazine and related compounds in complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of phenylpiperazine derivatives in various samples, including biological fluids. nih.govmdpi.com The method's versatility allows for the analysis of polar and non-volatile compounds without the need for derivatization. For phenylpiperazine analogues, reversed-phase chromatography is commonly employed.

A typical LC-MS/MS method for a related N-phenylpiperazine derivative involved a C18 column with a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol. nih.gov Detection is often performed using a triple-quadrupole mass spectrometer in electrospray ionization (ESI) positive mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This selected reaction monitoring (SRM) approach provides excellent specificity and low limits of quantification (LOQ), often in the low ng/mL range. nih.gov For instance, a validated method for a piperazine-containing compound in rat plasma achieved an LLOQ of 10 ng/mL. nih.gov

Interactive Table: Example HPLC-MS/MS Parameters for Phenylpiperazine Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724)/Methanol and an aqueous buffer (e.g., ammonium acetate or formic acid) |

| Flow Rate | 0.5 - 1.2 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Example Transitions | Precursor Ion [M+H]⁺ → Product Ion(s) |

| Linearity Range | Typically 10 - 1000 ng/mL |

| LOQ | 0.1 - 10 ng/mL in plasma |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of piperazine (B1678402) derivatives. researchgate.net It provides excellent chromatographic resolution and is often used for identifying and quantifying these compounds in seized drug samples and biological specimens. scholars.directresearchgate.net Due to the polarity of the piperazine moiety, derivatization (e.g., acylation or silylation) is sometimes employed to improve chromatographic peak shape and thermal stability, though derivatization-free methods have also been successfully developed. rsc.orgresearchgate.net

In a typical GC-MS analysis, separation is achieved on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. researchgate.net The mass spectrometer is operated in electron ionization (EI) mode, which produces characteristic fragmentation patterns that are useful for structural confirmation. researchgate.net For quantification, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. rsc.org Validated GC-MS methods for piperazine analogues have reported LOQs in the range of 0.016 µg/mL in plasma. scholars.direct

Interactive Table: Typical GC-MS Parameters for Phenylpiperazine Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Capillary column (e.g., Rtx-200, ZB-SemiVolatiles) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from an initial temperature (e.g., 75°C) to a final temperature (e.g., 320°C) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Characteristic m/z ions | Dependent on the specific fragmentation pattern of the analyte |

| LOQ | 0.004 - 82.7 ng/mL in plasma |

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives (e.g., NMR, HRMS)

The identification of metabolites and synthetic derivatives is crucial for understanding the biotransformation pathways and structure-activity relationships of a compound. High-resolution spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. researchgate.net For this compound and its derivatives, one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to establish the precise connectivity of atoms and stereochemistry. nih.gov

In the ¹H NMR spectrum of a phenylpiperazine derivative, characteristic signals would appear for the aromatic protons on the substituted phenyl ring and the aliphatic protons of the piperazine ring. chemicalbook.com The substitution pattern on the phenyl ring (fluoro and methyl groups) would influence the chemical shifts and coupling constants of the aromatic protons, providing key structural information. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. researchgate.net When studying metabolites, NMR can help identify the site of metabolic modification, such as hydroxylation on the aromatic ring or N-dealkylation. nih.gov

High-Resolution Mass Spectrometry (HRMS):

HRMS, often coupled with liquid chromatography (LC-QTOF-MS), provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. semanticscholar.org This technique is critical for identifying unknown metabolites in complex biological samples. The high resolving power allows for the differentiation of compounds with very similar masses. nih.gov

By comparing the accurate mass of a potential metabolite with that of the parent drug, specific metabolic transformations (e.g., oxidation, glucuronidation) can be proposed. Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments generate fragmentation patterns that provide further structural details about the metabolite, helping to pinpoint the location of the metabolic modification. nih.gov For example, the fragmentation of the piperazine ring often yields characteristic product ions that can confirm the presence of this moiety in a metabolite. researchgate.net

Development of Bioanalytical Assays for Preclinical Sample Analysis (e.g., brain tissue, plasma)

To evaluate the pharmacokinetic profile and tissue distribution of this compound, robust and validated bioanalytical assays are required for its quantification in preclinical samples such as plasma and brain tissue.

Sample Preparation:

The analysis of drugs in biological matrices necessitates an efficient sample preparation step to remove interfering endogenous components like proteins and lipids and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., plasma or tissue homogenate) to precipitate proteins. semanticscholar.org

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. The pH of the aqueous phase is often adjusted to optimize the extraction of basic compounds like piperazines. rsc.org

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. qascf.com

Method Validation:

Bioanalytical methods must be rigorously validated according to regulatory guidelines to ensure their reliability. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. scholars.direct

Recovery: The efficiency of the extraction process. semanticscholar.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. scholars.direct

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. scholars.direct

For brain tissue analysis, the tissue is first homogenized to create a uniform sample before extraction. Biodistribution studies using such validated methods can reveal the extent of drug penetration into the central nervous system, a critical parameter for compounds targeting the brain. semanticscholar.org Studies on similar phenylpiperazine compounds have shown high brain tissue concentrations, suggesting significant affinity for this target tissue. semanticscholar.org

Interactive Table: Bioanalytical Method Validation Parameters for a Phenylpiperazine Analogue

| Parameter | Typical Acceptance Criteria | Example Finding for an Analogue |

|---|---|---|

| Linearity (r²) | > 0.99 | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | 96.8 - 107.6% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | 0.8 - 7.3% |

| Recovery | Consistent and reproducible | ~45% (Brain), >75% (Plasma) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL in plasma |

Emerging Research Directions and Future Perspectives

Development of Prodrug Strategies for 1-(4-Fluoro-2-methylphenyl)piperazine

The development of central nervous system (CNS) drugs is often hampered by the challenge of efficiently crossing the blood-brain barrier (BBB). rsc.org Prodrug strategies, which involve chemically modifying a drug into an inactive form that converts to the active parent molecule in vivo, offer a promising solution to overcome these pharmacokinetic hurdles. nih.govmdpi.com For a CNS-active compound like this compound, prodrug approaches could be designed to enhance its brain penetration, improve its solubility, or create long-acting injectable formulations for better patient compliance. nih.gov

One potential strategy involves masking the basic piperazine (B1678402) nitrogen with a promoiety that increases lipophilicity, thereby facilitating passive diffusion across the BBB. mdpi.com Once in the CNS, specific enzymes would cleave the promoiety, releasing the active compound. Another approach targets specific transporters at the BBB. For instance, a glycosylated derivative could be synthesized to potentially engage with glucose transporters like GLUT1, effectively shuttling the molecule into the brain. mdpi.com A CNS-targeting prodrug strategy that has shown success involves creating N-methyl amide derivatives of carboxylic acid-containing drugs, which are substrates for the enzyme fatty-acid amide hydrolase (FAAH), an amidase with enriched expression in the CNS. chemrxiv.org While this compound itself does not have a carboxylic acid, this principle of targeting CNS-specific enzymes could be adapted for its derivatives. Such strategies aim to increase the brain-to-serum concentration ratio, maximizing therapeutic effects while minimizing peripheral side effects. chemrxiv.org

Hybrid Molecules Incorporating the this compound Scaffold

The concept of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a growing area in drug discovery. This approach aims to create agents with dual or synergistic modes of action, potentially leading to enhanced efficacy or the ability to overcome drug resistance. The arylpiperazine motif is a valuable scaffold for developing such hybrids, particularly in oncology. mdpi.comnih.gov

Researchers have successfully synthesized hybrid compounds by linking the 1-(4-fluorophenyl)piperazine (B120373) skeleton (a close analog) to various heterocyclic systems known for their biological activities, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and thiazolidines. researchgate.netresearchgate.net These new molecules have been explored for antimicrobial and antioxidant properties. researchgate.net In the realm of oncology, phenylpiperazine derivatives have been incorporated into 1,2-benzothiazine scaffolds to create potential topoisomerase II inhibitors. mdpi.com Another study detailed piperazine-tethered bergenin (B1666849) heterocyclic hybrids with demonstrated anticancer activity. rsc.org These studies suggest a clear path for creating novel hybrids based on the this compound scaffold to target complex diseases like cancer, where multi-target therapy is often beneficial. researchgate.net

| Arylpiperazine Core | Linked Pharmacophore | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)piperazine | 1,2,4-Triazole / Mannich Base | Antimicrobial, Antioxidant | researchgate.net |

| Phenylpiperazine | 1,2-Benzothiazine | Anticancer (Topoisomerase II inhibition) | mdpi.com |

| Piperazine | Bergenin (heterocyclic) | Anticancer | rsc.org |

| (3,4-dichlorophenyl)piperazine | Naftodipil | Anticancer (Prostate) | mdpi.com |

Application of Omics Technologies in Mechanistic Research (e.g., transcriptomics, proteomics)

Understanding the complete mechanism of action, including on-target and off-target effects, is crucial for developing safer and more effective drugs. "Omics" technologies provide a powerful, unbiased way to explore these mechanisms at a systems level.

Proteomics: Chemical proteomics is a key technology for drug target deconvolution—the process of identifying the specific protein targets of a small molecule. nih.govnih.gov Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) use chemical probes derived from the compound of interest to capture and identify its binding partners from complex biological samples. researchgate.net This approach could be used to confirm that derivatives of this compound engage the NK1 receptor in a native environment and to uncover any additional, previously unknown targets that might contribute to the drug's efficacy or side-effect profile. criver.com

Transcriptomics: While proteomics identifies the direct protein interactions, transcriptomics (e.g., via RNA-sequencing) reveals the downstream consequences of target engagement on global gene expression. By treating cells or tissues with a this compound-based compound and analyzing the resulting changes in the transcriptome, researchers can map the affected signaling pathways. mdpi.com This can provide insights into the drug's broader biological impact, identify biomarkers of response, and help predict potential therapeutic effects or toxicities. For an NK1 receptor antagonist, this could illuminate the full spectrum of cellular processes modulated by blocking Substance P signaling. mdpi.compatsnap.com

Advanced Imaging Techniques in Preclinical Research (e.g., PET ligands derived from the compound)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative visualization of biological processes in vivo. frontiersin.org Developing a PET ligand, or radiotracer, from a therapeutic compound provides an invaluable tool for drug development. It can be used to confirm target engagement in the brain, determine appropriate dosing, and study receptor occupancy relationships. frontiersin.orgemory.edu

The this compound scaffold is well-suited for development into a PET ligand. The presence of a fluorine atom provides a site for isotopic labeling with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide with an ideal half-life (109.7 min) for PET imaging. mdpi.com Numerous successful [¹⁸F]-labeled PET tracers have been developed from piperazine and phenylpiperazine scaffolds for various CNS targets, including dopamine (B1211576) D3 receptors and fibroblast activation protein (FAP). nih.govnih.govresearchgate.net Given that this compound derivatives are potent NK1 receptor antagonists, an [¹⁸F]-labeled version could be developed as a PET tracer to image NK1 receptors in the brain. This would be a powerful tool for studying neuropsychiatric disorders where the NK1 system is implicated and for accelerating the clinical development of new NK1-targeting therapeutics. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Related Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. ijpsjournal.com

For compounds related to this compound, AI and ML can be applied in several ways:

Virtual Screening and Bioactivity Prediction: ML models can be trained on existing data to predict the biological activity of novel, yet-to-be-synthesized derivatives. nih.gov This allows for the rapid screening of vast virtual libraries to prioritize compounds with the highest predicted affinity for a target like the NK1 receptor.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By providing the model with a set of optimized parameters (e.g., high NK1 affinity, good BBB permeability, low toxicity), these algorithms can generate novel structures based on or related to the this compound scaffold.

ADMET Prediction: Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical and costly part of drug development. AI models can predict these properties with increasing accuracy, allowing researchers to filter out compounds likely to fail early in the process, thereby saving significant time and resources. nih.gov

Q & A

Basic: What synthetic strategies are commonly employed for 1-(4-Fluoro-2-methylphenyl)piperazine, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting substituted aryl halides with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ . Optimization may include:

- Catalyst selection: Transition-metal catalysts (e.g., Pd for cross-coupling) can improve yield.

- Temperature control: Elevated temperatures (80–120°C) enhance reactivity but require monitoring to avoid decomposition.

- Solvent choice: Polar solvents improve solubility of intermediates, as seen in the synthesis of similar compounds like 1-(4-fluorobenzyl)piperazine derivatives .

- Purification: Column chromatography or recrystallization (e.g., using Et₂O) yields high-purity products, as demonstrated in studies achieving >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with calculated masses (e.g., C₁₁H₁₄FN₂: 205.12 g/mol) .

- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N ratios (e.g., ±0.3% tolerance) .

- Melting Point : Consistency in melting range (e.g., 153–156°C for analogous compounds) indicates purity .

Advanced: How can researchers address conflicting biological activity data reported for this compound derivatives?

Answer:

- Reproducibility Studies : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects. For example, discrepancies in serotonin receptor affinity may arise from variations in radioligand binding protocols .

- Meta-Analysis : Compare structural analogs (e.g., 4-fluorophenyl vs. 2-methyl substitutions) to identify substituent-dependent trends. Studies on cardiotropic piperazines highlight how minor structural changes alter activity .

- Computational Modeling : Use molecular docking to predict binding modes and validate hypotheses (e.g., fluorine’s electron-withdrawing effects on receptor interactions) .

Advanced: What computational approaches predict the physicochemical properties of this compound, and how reliable are they?

Answer:

- Quantum Mechanics (QM) : Calculate logP, pKa, and solubility via software like Gaussian or COSMO-RS. For instance, predicted pKa values for similar piperazines range 3.9–8.1, aligning with experimental data .

- Molecular Dynamics (MD) : Simulate membrane permeability using force fields (e.g., CHARMM). Studies on 4-(4-hydroxyphenyl)piperazine derivatives show correlations between computed hydrophobicity and cellular uptake .

- Validation : Cross-check predictions with experimental HPLC retention times or shake-flask solubility tests to refine models .

Advanced: What strategies enhance the selectivity of this compound derivatives for specific biological targets?

Answer:

- Bioisosteric Replacement : Substitute the 2-methyl group with bulkier substituents (e.g., trifluoromethyl) to improve receptor fit, as seen in tyrosine kinase inhibitors .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to modulate bioavailability. For example, 1-acetyl-4-(4-hydroxyphenyl)piperazine derivatives show controlled release profiles .

- Pharmacophore Mapping : Align structural features (e.g., fluorine’s meta position) with target active sites. Analogous compounds targeting serotonin receptors prioritize planar aromatic systems .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (reported hazards include irritation ).

- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can structural modifications of this compound improve metabolic stability?

Answer:

- Blocking Metabolic Hotspots : Introduce electron-withdrawing groups (e.g., fluoro) at para positions to reduce cytochrome P450-mediated oxidation .

- Steric Shielding : Add bulky substituents (e.g., tert-butyl) adjacent to labile sites, as demonstrated in antiarrhythmic piperazines .

- Isotope Labeling : Use deuterated analogs to slow metabolism while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.